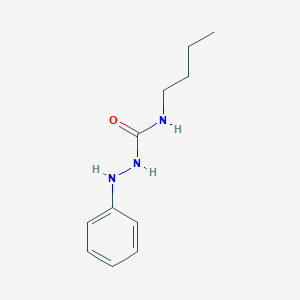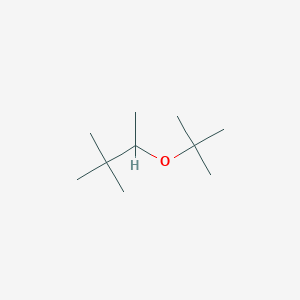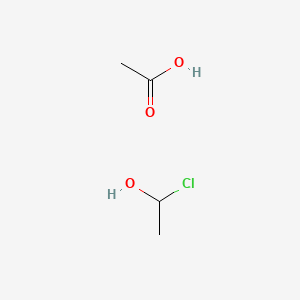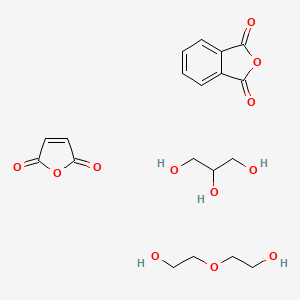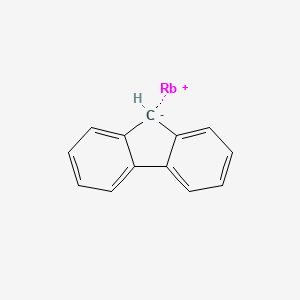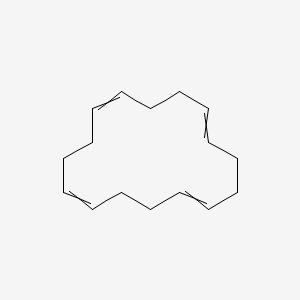
Cyclohexadeca-1,5,9,13-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexadeca-1,5,9,13-tetraene is a chemical compound with the molecular formula C16H24. It is a cyclic hydrocarbon with four double bonds, making it a tetraene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexadeca-1,5,9,13-tetraene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexadeca-1,5,9,13-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclic hydrocarbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or other electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Applications De Recherche Scientifique
Cyclohexadeca-1,5,9,13-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic tetraenes and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of cyclohexadeca-1,5,9,13-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclohexadeca-1,5,9,13-tetraene include other cyclic tetraenes and polyenes with different ring sizes and degrees of unsaturation. Examples include cyclododeca-1,5,9-triene and cyclooctadeca-1,5,9,13,17-pentaene .
Uniqueness
This compound is unique due to its specific ring size and the presence of four conjugated double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
23579-21-7 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
cyclohexadeca-1,5,9,13-tetraene |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,7-10,15-16H,3-6,11-14H2 |
Clé InChI |
HSXHQSIOZSTGKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC=CCCC=CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


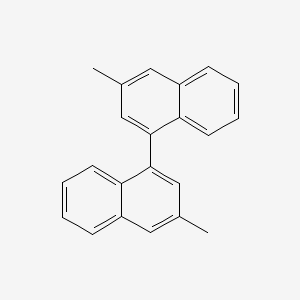


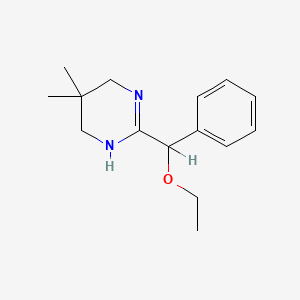
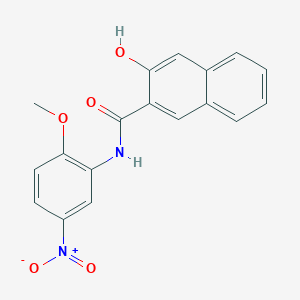
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)

